N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
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Overview
Description
N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted phenyl ring, a hydroxy-substituted propyl chain, and a thiophene ring, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-2-methylphenylamine and 3-hydroxy-3-(thiophen-2-yl)propylamine separately. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(3-thiophen-2-yl)propyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-(furan-2-yl)propyl)oxalamide
Uniqueness
N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide stands out due to the presence of both a hydroxy group and a thiophene ring, which can confer unique chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10-11(17)4-2-5-12(10)19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h2-6,9,13,20H,7-8H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZWTMGUSUAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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